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molecular formula C7H5F3N2O4S B1307868 2-Nitro-4-(trifluoromethylsulfonyl)aniline CAS No. 400-23-7

2-Nitro-4-(trifluoromethylsulfonyl)aniline

Cat. No. B1307868
M. Wt: 270.19 g/mol
InChI Key: FKMFQWURIVAFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566367B2

Procedure details

Reflux N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide (600 mg) for 40 minutes in concentrated HCl (15 mL) and water (5 mL). Cool the mixture to room temperature and collect the precipitate obtain 2-nitro-4-trifluoromethylsulfonyl-phenylamine.
Name
N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([S:10]([C:13]([F:16])([F:15])[F:14])(=[O:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH:17]C(=O)C)([O-:3])=[O:2]>Cl.O>[N+:1]([C:4]1[CH:9]=[C:8]([S:10]([C:13]([F:16])([F:14])[F:15])(=[O:11])=[O:12])[CH:7]=[CH:6][C:5]=1[NH2:17])([O-:3])=[O:2]

Inputs

Step One
Name
N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide
Quantity
600 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)NC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collect the precipitate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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